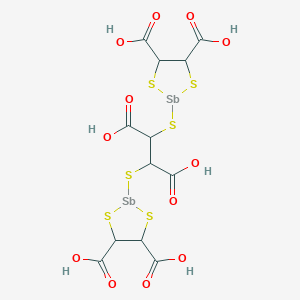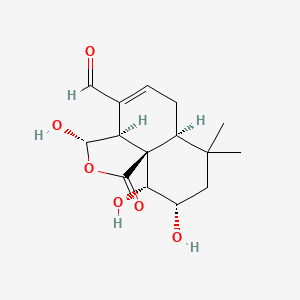![molecular formula C13H10N2S2 B1212549 4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
4-Benzylsulfanylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylsulfanyl)thieno[2,3-d]pyrimidine is a thienopyrimidine that is thieno[2,3-d]pyrimidine which is substituted at position 4 by a benzylsulfanediyl group. It is a thienopyrimidine, an aryl sulfide and a member of benzenes.
Scientific Research Applications
Pyrimidine Analogues in Therapeutic Interventions
Pyrimidine analogues like d4T (2',3'-didehydro-3'-deoxythymidine) have been recognized for their potent in vitro activity against human immunodeficiency virus (HIV). A clinical trial involving HIV-infected patients showed promising results, with most patients exhibiting increased or stable CD4 counts. However, the study also highlighted some adverse effects such as sensory peripheral neuropathy and hepatotoxicity, showcasing the therapeutic potential and challenges associated with pyrimidine analogues (Browne et al., 1993).
Role in Oncology and Metabolic Disorders
Allopurinol, a derivative of pyrazolo(3,4-d)pyrimidine, has been used effectively in reducing hyperuricemia and preventing uric acid nephropathy in children with various neoplastic diseases. This underlines the utility of pyrimidine derivatives in managing complications arising from cancer treatment and their role in pediatric oncology (Krakoff & Murphy, 1968).
Genetic and Metabolic Implications
Studies have explored the genetic implications of pyrimidine metabolism and its impact on various diseases. For instance, mutations in the gene encoding for pyrimidine 5' nucleotidase (P5'N-1) have been linked to hemolytic anemia, with specific mutations identified in affected patients from separate kindreds. This indicates the genetic basis and the complexity of diseases associated with pyrimidine metabolism anomalies (Marinaki et al., 2001).
properties
Molecular Formula |
C13H10N2S2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-benzylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10N2S2/c1-2-4-10(5-3-1)8-17-13-11-6-7-16-12(11)14-9-15-13/h1-7,9H,8H2 |
InChI Key |
GEIHZHQRXYKYAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2C=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2C=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Dimethyl-4-[1-(2-naphthalenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B1212468.png)
![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)






![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)



